Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₂·HCl. It is a derivative of diazabicycloheptane, featuring a tert-butyl group and a carboxylate moiety, and is commonly used in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,6-diazabicyclo[3.2.0]heptane as the core structure.
Reaction Steps: The tert-butyl group is introduced through a tert-butylation reaction , often using tert-butyl chloride in the presence of a base such as potassium carbonate .
Hydrochloride Formation: The hydrochloride salt is formed by treating the carboxylate with hydrochloric acid .
Industrial Production Methods:
Batch Production: The compound is synthesized in controlled batch processes to ensure purity and consistency.
Purification: Purification steps may include recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), in anhydrous ether or THF.
Substitution: Various nucleophiles, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active site of the target molecule, leading to modulation of biological processes .
Comparison with Similar Compounds
Bicyclo[3.2.0]heptane derivatives: Other derivatives of diazabicycloheptane with different substituents.
Tert-butyl carboxylate derivatives: Compounds with similar tert-butyl and carboxylate groups but different core structures.
Uniqueness: Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride is unique due to its specific combination of the diazabicycloheptane core, tert-butyl group, and carboxylate moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVDRVRVOABUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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